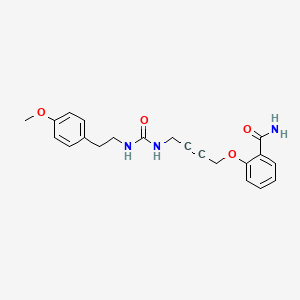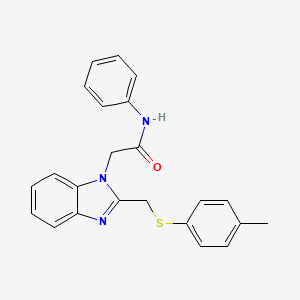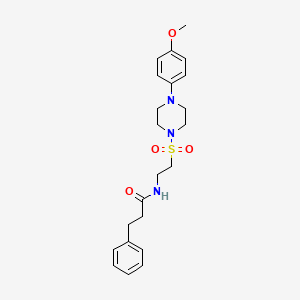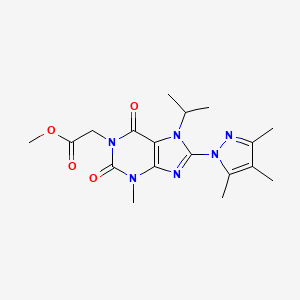
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an isoindoline group, an acetamido group, a phenyl group, and a thiophene group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoindoline core, followed by various functional group transformations and coupling reactions. The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindoline and thiophene rings suggests that the compound may have aromatic properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetamido group could participate in nucleophilic substitution reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Pharmaceutical Synthesis
Compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to the structure of the given compound, have gained significant attention for their potential use in pharmaceutical synthesis . They are often used as building blocks in the synthesis of various bioactive compounds .
Herbicides
Isoindoline-1,3-dione heterocycles, which are part of the given compound, have been used in the development of herbicides . Their unique chemical properties make them effective in controlling the growth of unwanted plants .
Colorants and Dyes
These compounds have also found applications in the production of colorants and dyes . Their ability to absorb and reflect specific wavelengths of light makes them useful in this field .
Polymer Additives
Isoindoline-1,3-dione heterocycles can be used as additives in polymers . They can enhance the properties of polymers, such as their stability and resistance to degradation .
Organic Synthesis
These compounds are often used in organic synthesis due to their diverse chemical reactivity . They can undergo a variety of chemical reactions, making them versatile tools in the synthesis of complex organic compounds .
Photochromic Materials
Isoindoline-1,3-dione heterocycles have applications in the development of photochromic materials . These are materials that change color in response to light, and they have a wide range of uses, from eyewear to security inks .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate is a complex compound that has been studied for its potential biological applications It’s known that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives possess various biological activities . These activities suggest that the compound interacts with its targets, leading to changes that result in its biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight is 23322 , which may influence its bioavailability.
Result of Action
The diverse biological activities of indole derivatives suggest that this compound may have a range of molecular and cellular effects.
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature , suggesting that certain environmental conditions may affect its stability.
Propriétés
IUPAC Name |
ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-2-30-23(29)20-17(12-18(31-20)14-8-4-3-5-9-14)24-19(26)13-25-21(27)15-10-6-7-11-16(15)22(25)28/h3-12H,2,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSRFIOYPXYIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B2636068.png)

![N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2636071.png)



![6-Amino-7-(benzenesulfonyl)-5-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2636079.png)




![(3-Chloro-4-methoxyphenyl)-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]cyanamide](/img/structure/B2636089.png)
